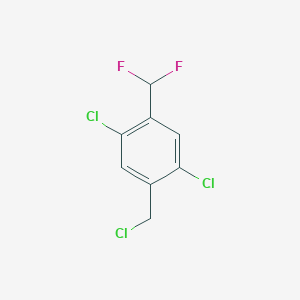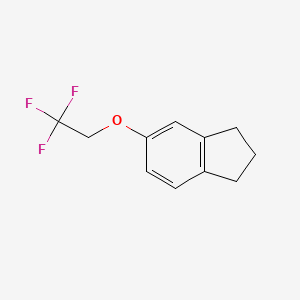
5-(2,2,2-Trifluoroethoxy)indane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2,2-Trifluoroethoxy)indane, also known as 5-TFEI, is a compound of the indane family that is used in various scientific research applications. It is an organofluorine compound that is a derivative of indane and contains a trifluoroethoxy group. 5-TFEI is used in various synthetic applications, such as the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(2,2,2-Trifluoroethoxy)indane is used in various scientific research applications, including the synthesis of pharmaceuticals and other organic molecules. It is also used in laboratory experiments to study its biochemical and physiological effects. This compound has been used to synthesize a variety of pharmaceuticals, such as antifungal drugs, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of organic dyes and pigments, as well as in the synthesis of polymers and plastics.
Mécanisme D'action
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)indane is not yet fully understood. However, it is believed that the trifluoroethoxy group of this compound is responsible for its biological activity. The trifluoroethoxy group is thought to interact with proteins and enzymes in the body, thus altering their activity and leading to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and antifungal properties. In laboratory experiments, this compound has been found to inhibit the growth of various fungal species, as well as to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,2,2-Trifluoroethoxy)indane in laboratory experiments include its high solubility in a variety of solvents and its ability to form stable complexes with proteins and enzymes. Additionally, this compound is relatively inexpensive and can be easily synthesized from indane. However, there are some limitations to using this compound in laboratory experiments, such as its instability in the presence of light and heat, as well as its potential toxicity.
Orientations Futures
There are several potential future directions for 5-(2,2,2-Trifluoroethoxy)indane research. These include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of this compound from other compounds, such as indole or pyridine. Finally, research could be conducted into the potential toxicity of this compound and its effects on human health.
Méthodes De Synthèse
5-(2,2,2-Trifluoroethoxy)indane is synthesized from indane, a hydrocarbon compound, via a Friedel-Crafts acylation reaction. In this reaction, indane is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of this compound and trifluoroacetic acid as the by-products. The reaction can be performed in either aqueous or organic solvent, such as dichloromethane or toluene.
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxy)-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHUSAQEMSJUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

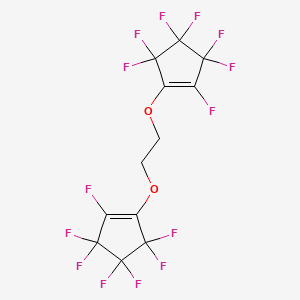
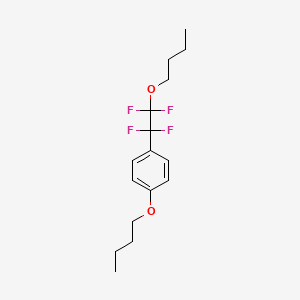

![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)
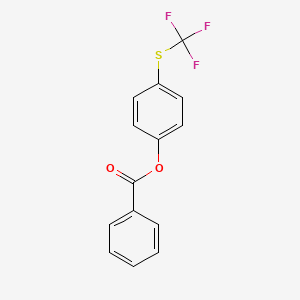
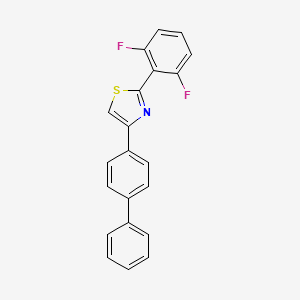
![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)


